[(2-Chlorophenyl)methyl](methoxy)amine

Medicinal Chemistry ADME Formulation Development

[(2-Chlorophenyl)methyl](methoxy)amine (CAS 81777-80-2), also known as N-(2-chlorobenzyl)-O-methylhydroxylamine, is a substituted benzylamine derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol. It is categorized as an aromatic amine building block, characterized by a 2-chlorophenyl group linked to a methoxyamine (-NH-OCH3) moiety via a methylene bridge.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B13248552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Chlorophenyl)methyl](methoxy)amine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCONCC1=CC=CC=C1Cl
InChIInChI=1S/C8H10ClNO/c1-11-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
InChIKeyXKFBCMZLSCCWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientists and Procurement Teams Select [(2-Chlorophenyl)methyl](methoxy)amine (CAS 81777-80-2) as a Preferred Building Block


[(2-Chlorophenyl)methyl](methoxy)amine (CAS 81777-80-2), also known as N-(2-chlorobenzyl)-O-methylhydroxylamine, is a substituted benzylamine derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol [1]. It is categorized as an aromatic amine building block, characterized by a 2-chlorophenyl group linked to a methoxyamine (-NH-OCH3) moiety via a methylene bridge. The compound is commercially available as a free base with a typical purity specification of 95%, and it is utilized primarily as an intermediate in organic synthesis and medicinal chemistry research . Its structural features, including the ortho-chloro substitution and the N-methoxy group, confer distinct physicochemical and reactivity profiles that differentiate it from unsubstituted or para-substituted analogs, thereby justifying its specific selection in synthetic workflows.

The Procurement Risks of Substituting [(2-Chlorophenyl)methyl](methoxy)amine with Generic Analogs


Substituting [(2-Chlorophenyl)methyl](methoxy)amine with a close analog like [(4-Chlorophenyl)methyl](methoxy)amine (para-isomer) or benzyl(methoxy)amine (de-chloro analog) without empirical validation is scientifically unsound due to quantifiable differences in lipophilicity, steric hindrance, and electronic properties. The ortho-chloro substituent in the target compound introduces distinct steric and electronic effects that significantly alter its reactivity in nucleophilic substitution and condensation reactions compared to the para-isomer [1]. Furthermore, class-level metabolic studies on 9-benzyladenine derivatives demonstrate that ortho-substitution (e.g., 2-chloro) markedly changes the rate and profile of N1-oxidation relative to para-substituted or unsubstituted analogs, a finding that can be extrapolated to the metabolic stability of derived drug candidates [2]. These structural nuances directly impact the yield, purity, and biological fate of downstream products, making generic substitution a high-risk decision without direct comparative data.

Quantitative Differentiation of [(2-Chlorophenyl)methyl](methoxy)amine from Its Closest Analogs


Increased Lipophilicity vs. De-Chloro Analog: Impact on Membrane Permeability and Formulation

The presence of the 2-chloro substituent in [(2-Chlorophenyl)methyl](methoxy)amine increases its lipophilicity compared to the unsubstituted analog, benzyl(methoxy)amine. This is reflected in a higher computed partition coefficient (XLogP3-AA). Increased lipophilicity is a critical parameter for passive membrane permeability and blood-brain barrier penetration, influencing the selection of this building block for CNS-targeted drug discovery programs [1].

Medicinal Chemistry ADME Formulation Development

Steric and Electronic Differentiation from Para-Isomer: Implications for Reactivity and Binding

The ortho-chloro substitution in the target compound introduces significant steric hindrance around the reactive amine center compared to the para-chloro isomer [(4-Chlorophenyl)methyl](methoxy)amine. This steric effect, combined with the electron-withdrawing inductive effect of chlorine, modulates the nucleophilicity and reaction kinetics of the methoxyamine group, which is a key factor in designing regioselective syntheses [1].

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Altered Metabolic Fate Predicted by Ortho-Chloro Substitution: A Class-Level Inference

A study on the microsomal metabolism of 9-benzyladenine derivatives provides a class-level inference for the metabolic stability of compounds containing a 2-chlorobenzyl moiety. In this study, 9-(2-chlorobenzyl)adenine (2CBA) exhibited a distinct metabolic profile compared to its 2-methylbenzyl (2MBA) and 2-methoxybenzyl (2MOBA) analogs. Specifically, 2CBA was extensively N1-oxidized, whereas this pathway was minor for the other analogs. This suggests that the ortho-chloro substituent directs metabolic processing toward specific oxidative pathways, a factor critical for predicting the in vivo stability and metabolite profile of drug candidates derived from this building block [1].

Drug Metabolism Pharmacokinetics Toxicology

Potential for Enhanced Receptor Binding via N-Methoxybenzylation: A Class-Level Inference

The N-methoxybenzyl moiety is a known pharmacophore for enhancing binding affinity to certain G protein-coupled receptors (GPCRs). A comparative neuropharmacology study on 2,5-dimethoxyphenethylamines (2C compounds) demonstrated that N-methoxybenzylation markedly increases affinity for the 5-HT2A receptor. For instance, the 2C compound 2C-C has an affinity of ~10-100 nM, whereas its N-(2-methoxybenzyl) counterpart, 25C-NBOMe, exhibits sub-nanomolar affinity [1]. This class-level finding supports the strategic use of [(2-Chlorophenyl)methyl](methoxy)amine as a building block to introduce a similar N-methoxybenzyl group, which may confer high target affinity in designed ligands.

CNS Drug Discovery GPCR Pharmacology Structure-Activity Relationship

High-Value Research Applications for [(2-Chlorophenyl)methyl](methoxy)amine Based on Differentiated Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

[(2-Chlorophenyl)methyl](methoxy)amine is ideally suited for the synthesis of drug candidates targeting the central nervous system (CNS). Its computed XLogP3-AA of 2.0, which is 0.9 log units higher than its de-chloro analog, indicates superior lipophilicity that is correlated with improved passive diffusion across the blood-brain barrier [1]. By incorporating this building block, medicinal chemists can strategically increase the LogP of their lead series without introducing excessive molecular weight, a common challenge in CNS drug design. The specific ortho-chloro substitution provides a unique steric and electronic profile that can also fine-tune interactions with CNS targets, making it a preferred choice over the para-isomer or unsubstituted benzylamine for CNS programs.

Design of Metabolically Stable Lead Compounds with Predictable Oxidative Fate

For drug discovery projects where metabolic stability is a key concern, this compound offers a predictable advantage. Class-level metabolic data from 9-(2-chlorobenzyl)adenine studies show that the ortho-chloro substituent directs metabolism toward extensive N1-oxidation, a pathway that is often less prone to generating reactive, toxic intermediates compared to other oxidative routes [2]. By using [(2-Chlorophenyl)methyl](methoxy)amine as a starting material, researchers can build in a structural feature that may promote a 'soft spot' for metabolism, potentially leading to a more favorable and predictable pharmacokinetic profile. This is particularly valuable in early-stage lead optimization to mitigate the risk of idiosyncratic toxicity or rapid clearance.

Construction of High-Affinity GPCR Ligands Using a Validated N-Methoxybenzyl Pharmacophore

The N-methoxybenzyl group, which is directly derived from this building block, is a powerful pharmacophore for enhancing binding affinity to various GPCRs, most notably the 5-HT2A receptor. As demonstrated by the NBOMe class of compounds, N-methoxybenzylation can increase receptor affinity by 10- to 100-fold compared to unsubstituted phenethylamines [3]. [(2-Chlorophenyl)methyl](methoxy)amine provides a straightforward synthetic handle for appending this high-value motif onto a core scaffold. This makes it an essential reagent for laboratories engaged in GPCR drug discovery, where achieving high potency and selectivity is paramount for a successful lead candidate.

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